molecular formula C14H17N3OS B5633420 1-(2,5-dimethylphenyl)-2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone

1-(2,5-dimethylphenyl)-2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B5633420
M. Wt: 275.37 g/mol
InChI Key: JLNWBOGNMYMGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethylphenyl)-2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a triazole-thioether hybrid compound characterized by a 2,5-dimethylphenyl group attached to an ethanone moiety and a 5-ethyl-substituted 1,2,4-triazole ring connected via a sulfur atom. This structural framework is associated with diverse biological activities, including anticancer and antimicrobial properties, as observed in structurally analogous compounds . The 2,5-dimethylphenyl group may enhance lipophilicity and metabolic stability, while the ethyl substituent on the triazole ring could modulate electronic effects and steric interactions with biological targets.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-13-15-14(17-16-13)19-8-12(18)11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNWBOGNMYMGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethylphenyl)-2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of 1-(2,5-dimethylphenyl)-2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone can be achieved through various methods, including ultrasound-assisted techniques that enhance yield and reduce reaction time. Recent studies have shown that employing ultrasound can lead to significant improvements in the synthesis of triazole derivatives .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. A notable study assessed its effects on HepG2 liver cancer cells using the MTT assay. The findings indicated varying degrees of cytotoxicity across different derivatives of triazole compounds. The most potent derivatives showed IC50 values as low as 13.004 µg/mL, while less active compounds had IC50 values exceeding 28.399 µg/mL .

Table 1: Cytotoxic Activity of Triazole Derivatives Against HepG2 Cell Line

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6b14.133Moderate
6f15.451Moderate
6c24.482Low
6e28.399Very Low

The structure–activity relationship (SAR) analysis revealed that the presence of electron-donating groups (such as methyl groups) at specific positions on the phenyl ring enhances anticancer activity .

The proposed mechanism of action involves the inhibition of cellular proliferation through apoptosis induction in cancer cells. The triazole moiety may interact with specific molecular targets such as enzymes or receptors involved in cell cycle regulation and apoptosis pathways.

Case Studies

Several case studies have documented the biological efficacy of similar compounds within the triazole class:

  • Case Study on HepG2 Cells : A study demonstrated that derivatives with ortho and meta methyl substitutions exhibited significantly higher potency compared to those with para substitutions or electron-withdrawing groups .
  • Comparative Study : Research comparing various triazole derivatives indicated that modifications at the phenyl ring directly influence biological activity, with specific configurations leading to enhanced anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural-Activity Relationships

  • Electron-Withdrawing Groups (EWGs) : Fluorine at the para-position (e.g., 21 ) enhances anticancer activity by preventing metabolic degradation and improving target interactions . Bromine, despite being an EWG, reduces activity due to steric hindrance .
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 5 ) improve solubility but may reduce membrane permeability or target binding .
  • Hybrid Structures : Incorporation of benzimidazole (e.g., antifungal compounds) or pyridinyl moieties (e.g., antimicrobial derivatives) broadens activity spectra by targeting multiple pathways .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Compounds with polar substituents (e.g., hydroxyl in 23 , m.p. 198–199°C) exhibit higher melting points than lipophilic analogs (e.g., naphthyl derivative 24 , m.p. 154–155°C) .
  • IR Spectroscopy : C=O stretches near 1670–1694 cm⁻¹ confirm ketone functionality; NH/OH stretches (3125–3291 cm⁻¹) indicate hydrogen-bonding capacity .
  • NMR Data : Aromatic proton shifts (δ 6.3–7.9 ppm) and methyl/methylene signals (δ 2.7–4.8 ppm) reflect substituent electronic environments .

Research Findings and Implications

  • Anticancer Activity : Fluorinated derivatives (e.g., 21 ) are optimal for glioblastoma targeting, while bulkier substituents (Br, Cl) reduce efficacy .
  • Antimicrobial Activity : Hybrids with benzimidazole or pyridinyl groups disrupt ergosterol biosynthesis or microbial membranes, suggesting utility against resistant strains .
  • Toxicity and ADME : Smaller substituents (F, methyl) improve bioavailability and reduce off-target effects compared to halogens (Br, Cl) .

Q & A

Basic: What are the optimized synthetic routes for 1-(2,5-dimethylphenyl)-2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the triazole ring via cyclization of thiosemicarbazide derivatives or hydrazine-based precursors under reflux conditions.
  • Step 2: Introduction of the thioether linkage through nucleophilic substitution, often using alkyl halides or thiol intermediates.
  • Step 3: Functionalization of the ethanone moiety via Friedel-Crafts acylation or condensation reactions with substituted aryl groups.
    Key reagents include phenyl isocyanate for triazole ring stabilization and catalysts like BF₃·Et₂O for acylation. Reaction conditions (e.g., anhydrous solvents, 60–80°C, 12–24 hr) are critical for yield optimization .

Basic: How is the compound’s structure characterized experimentally?

Methodological Answer:
Structural elucidation employs:

  • X-ray crystallography to resolve bond lengths, angles, and supramolecular packing (e.g., triazole-thioether dihedral angles) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions, such as methyl protons on the phenyl ring (δ 2.3–2.5 ppm) and thioether linkages (δ 3.8–4.2 ppm) .
  • FT-IR for functional group validation (C=O stretch at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .

Advanced: What methodologies identify the biological targets and mechanisms of action for this compound?

Methodological Answer:

  • Enzyme inhibition assays (e.g., 5-lipoxygenase for anti-inflammatory activity) quantify IC₅₀ values using UV-Vis spectroscopy .
  • Molecular docking (AutoDock Vina) identifies binding interactions with targets like bacterial tyrosine kinases or cancer-related receptors (e.g., EGFR).
  • In silico ADMET profiling predicts bioavailability and toxicity, guiding in vitro validation .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity variations across cell lines)?

Methodological Answer:

  • Standardized bioassays: Replicate studies under controlled conditions (e.g., MTT assay protocols, matched cell passage numbers) .
  • Structural analogs: Compare activity trends across derivatives to isolate substituent effects (e.g., fluorophenyl vs. bromophenyl groups) .
  • Target profiling: Use CRISPR-based gene knockout to confirm specificity for pathways like apoptosis or oxidative stress .

Advanced: What is the role of DFT calculations in understanding this compound’s electronic and geometric properties?

Methodological Answer:

  • Geometry optimization: B3LYP/6-31G(d,p) basis sets predict molecular conformations, validated against X-ray data (RMSD < 0.1 Å) .
  • Frontier molecular orbital (FMO) analysis: HOMO-LUMO gaps (~4.5 eV) correlate with reactivity and charge-transfer potential in biological systems .
  • Electrostatic potential maps identify nucleophilic/electrophilic sites for rational drug design .

Advanced: How can researchers design analogs with improved bioactivity or reduced toxicity?

Methodological Answer:

  • Substituent modulation: Replace the ethyl group on the triazole with bulkier groups (e.g., isopropyl) to enhance hydrophobic interactions .
  • SAR studies: Systematically vary the phenyl ring substituents (e.g., electron-withdrawing -NO₂ vs. donating -OCH₃) and measure IC₅₀ shifts .
  • Prodrug strategies: Introduce hydrolyzable groups (e.g., esters) to improve solubility and reduce off-target effects .

Basic: What experimental protocols assess the compound’s stability under varying conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA): Determines decomposition temperatures (e.g., >200°C for thermal stability) .
  • pH stability studies: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24/48 hr intervals .
  • Light exposure tests: UV-Vis spectroscopy tracks photodegradation products under accelerated light conditions .

Basic: Which analytical methods ensure purity and quantify the compound in complex mixtures?

Methodological Answer:

  • HPLC-DAD: Uses C18 columns (acetonitrile/water gradient) with retention time matching and UV spectra (λ = 254 nm) for purity ≥95% .
  • GC-MS: Validates volatile byproduct absence (e.g., unreacted thiols) with electron ionization (70 eV) .
  • Elemental analysis: Confirms C, H, N, S content within ±0.3% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.